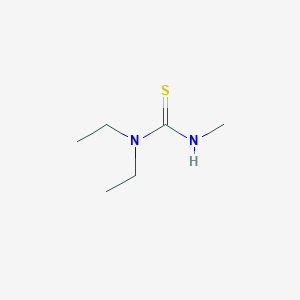

Thiourea, N,N-diethyl-N'-methyl-

Description

Thiourea derivatives are a versatile class of compounds with applications in coordination chemistry, medicinal chemistry, and materials science. Thiourea, N,N-diethyl-N'-methyl- (systematic name: N,N-diethyl-N'-methylthiourea) belongs to the family of N,N-dialkyl-N'-substituted thioureas, characterized by two ethyl groups on the nitrogen atoms (N,N positions) and a methyl group on the N'-position. These compounds are synthesized via reactions of thiourea with alkylating or acylating agents, often under basic conditions .

Key properties of this compound include:

- Coordination Chemistry: Acts as a bidentate ligand, coordinating to transition metals (e.g., Ni²⁺, Re⁵⁺) through sulfur and oxygen/nitrogen atoms, forming stable complexes .

- Biological Activity: Exhibits antifungal and antibacterial properties, particularly when functionalized with aromatic or heterocyclic moieties .

- Structural Flexibility: Substituents on the thiourea backbone influence molecular conformation, electronic properties, and intermolecular interactions, as evidenced by X-ray crystallography .

Properties

CAS No. |

10569-54-7 |

|---|---|

Molecular Formula |

C6H14N2S |

Molecular Weight |

146.26 g/mol |

IUPAC Name |

1,1-diethyl-3-methylthiourea |

InChI |

InChI=1S/C6H14N2S/c1-4-8(5-2)6(9)7-3/h4-5H2,1-3H3,(H,7,9) |

InChI Key |

JTGRVEPHPHGJJL-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=S)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiourea, N,N-diethyl-N’-methyl- can be synthesized through a condensation reaction between N,N-diethylamine and methyl isothiocyanate. The reaction typically occurs in an aqueous medium at room temperature, resulting in the formation of the desired thiourea derivative .

Industrial Production Methods

Industrial production of thiourea derivatives often involves the reaction of primary amines with carbon disulfide in the presence of a base. This method allows for the efficient synthesis of various substituted thiourea compounds .

Chemical Reactions Analysis

Types of Reactions

Thiourea, N,N-diethyl-N’-methyl- undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include sulfonyl derivatives, amines, and substituted thiourea compounds .

Scientific Research Applications

Thiourea, N,N-diethyl-N’-methyl- has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.

Biology: It has been studied for its potential antibacterial and antifungal properties.

Industry: It is used in the production of dyes, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of thiourea, N,N-diethyl-N’-methyl- involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including antibacterial and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Electronic Comparisons

Table 1: Substituent Effects on Electronic Properties

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Derivatives with acyl (e.g., benzoyl, thiophene-carbonyl) or halogen substituents exhibit enhanced biological activity and stronger metal-ligand interactions due to increased electrophilicity .

- Electron-Donating Groups (EDGs) : Methyl or methoxy groups reduce electrophilicity but improve solubility and conformational stability .

Table 2: Antimicrobial and Antifungal Efficacy

Key Observations :

Coordination Chemistry and Stability

Table 3: Metal Complex Stability

Key Observations :

Crystallographic and Conformational Analysis

- N,N-Diethyl-N'-methylthiourea: Likely adopts a planar conformation with intramolecular hydrogen bonding, similar to N,N-diethyl-N'-(4-fluorobenzoyl)thiourea (monoclinic system) .

- Methyl-Substituted Pyridyl Derivatives : Substituent position (ortho, meta, para) on pyridyl rings significantly affects intramolecular interactions and crystal packing .

Q & A

Q. What synthetic methodologies are effective for preparing N,N-diethyl-N'-methyl-thiourea and its coordination complexes?

Answer: The synthesis typically involves reacting asymmetrically substituted amines with isothiocyanates under controlled conditions. For example, N,N-diethyl-N'-methyl-thiourea can be synthesized by reacting N-methylethylamine with an aryl/alkyl isothiocyanate in ethanol or chloroform. Metal complexes (e.g., Pd(II), Pt(II)) are formed by reacting the thiourea ligand with metal salts like K₂[PtCl₄] in a 2:1 molar ratio. Key steps include refluxing in ethanol/water mixtures and isolating products via crystallization .

- Critical Note: Monitor reaction pH and temperature to avoid ligand decomposition.

Q. How can spectroscopic and crystallographic techniques elucidate the structure of N,N-diethyl-N'-methyl-thiourea derivatives?

Answer:

- NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm substituent environments. For example, the thiourea NH proton appears as a broad singlet at δ ~10–12 ppm, while methyl/ethyl groups show distinct splitting patterns .

- X-Ray Crystallography: Single-crystal analysis reveals coordination geometry. For instance, Pt(II) complexes with N,N-diethyl-N'-(p-nitrobenzoyl)thiourea adopt a distorted square-planar geometry with κ²-S,O bonding, confirmed by bond lengths (Pt–S ≈ 2.3 Å, Pt–O ≈ 2.1 Å) .

- FT-IR: The ν(C=S) stretch appears at ~1250–1300 cm⁻¹, shifting upon metal coordination .

Advanced Research Questions

Q. What factors govern conformational isomerism in N,N-diethyl-N'-methyl-thiourea complexes?

Answer: Conformational isomers (e.g., cis vs. trans) arise from steric and electronic effects:

- Steric Effects: Bulky substituents (e.g., p-nitrobenzoyl) favor trans configurations to minimize steric clashes.

- Electronic Effects: Electron-withdrawing groups stabilize κ²-S,O coordination over κ²-S,N. For Pd(II)/Pt(II) complexes, cis-to-trans isomerization can be photoinduced, with quantum yields dependent on ligand π-conjugation .

- Methodological Insight: Use ¹H NOE NMR and X-ray analysis to distinguish isomers .

Q. How do computational methods enhance understanding of electronic properties in these thiourea complexes?

Answer:

- DFT Calculations: Predict HOMO-LUMO gaps and charge distribution. For example, N,N-diethyl-N'-methyl-thiourea shows a HOMO localized on the thiocarbonyl group, making it susceptible to nucleophilic attack.

- Molecular Dynamics (MD): Simulate solvent effects on isomer stability. Chloroform stabilizes cis isomers via dipole interactions, while polar solvents favor trans .

- XANES Analysis: Confirm metal-ligand bonding modes (e.g., Fe–N₄ sites modified with S-doping via Schiff-base reactions) .

Q. What role does photo-isomerization play in modulating reactivity of Pd/Pt-thiourea complexes?

Answer:

- Mechanism: UV irradiation induces cis→trans isomerization via ligand-to-metal charge transfer (LMCT), altering redox potentials. For example, cis-[Pt(L)₂] complexes exhibit higher catalytic activity in Suzuki couplings than trans isomers .

- Applications: Photo-switchable catalysts enable spatiotemporal control in organic synthesis. Monitor isomer ratios using UV-Vis spectroscopy (λ ~350–450 nm for MLCT bands) .

Methodological Best Practices

Q. How to resolve contradictions in reported biological activities of thiourea derivatives?

Answer:

- Data Triangulation: Cross-validate enzyme inhibition assays (e.g., IC₅₀ values for acetylcholinesterase) with molecular docking studies.

- Control Experiments: Test ligand stability under assay conditions (pH, temperature) to rule out decomposition artifacts .

- Statistical Analysis: Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.